![molecular formula C21H17N7O3 B2543350 3-(2-methoxyphenyl)-6-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207007-72-4](/img/structure/B2543350.png)
3-(2-methoxyphenyl)-6-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
The compound , 3-(2-methoxyphenyl)-6-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, is a complex organic molecule that appears to be related to the class of compounds known as triazolopyrimidines. These compounds are of interest due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, the paper titled "Synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig reaction" describes an efficient procedure for synthesizing pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives using a tandem aza-Wittig and annulation reactions . Although the exact synthesis of the compound is not detailed, the methodologies used in this paper could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be complex, and their analysis often requires advanced techniques. In a related study, "Spectral, DFT/B3LYP and molecular docking analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate," the authors used a combination of FT-IR, NMR, UV-Vis, and single-crystal X-ray diffraction to identify the structure of a similar compound . Additionally, theoretical calculations such as DFT/B3LYP functional with a 6-311++G(d,p) basis set were employed to analyze the optimized structure, which could be relevant for the compound .
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives can be inferred from their molecular structure. The HOMO-LUMO analysis mentioned in the first paper provides insights into the potential chemical reactions these compounds can undergo . The molecular docking studies also suggest that these molecules can interact with biological targets, which is indicative of their reactivity in a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are closely related to their molecular structure. The spectral analysis and theoretical calculations, including the HOMO-LUMO gap and MEP (Molecular Electrostatic Potential), provide valuable information about the electronic properties of these compounds . These properties are essential for understanding the behavior of the compound in different environments and can predict solubility, stability, and reactivity.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel compounds involving oxadiazole and triazolopyrimidine cores, including derivatives similar to 3-(2-methoxyphenyl)-6-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, has been reported. These compounds have been explored for their potential antimicrobial activities. For example, a study on the synthesis of 1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones as possible antimicrobial agents showcased the antimicrobial potential of such structures (Badawey et al., 1990). Similarly, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and evaluated for antibacterial activity, showing potent inhibitory activity comparable with standard drugs (Reddy et al., 2013).
Anticancer Potential
In addition to antimicrobial activities, derivatives of triazolopyrimidines have been synthesized and evaluated for their potential anticancer activities. A study on the synthesis of new 3-heteroarylindoles, including pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, demonstrated moderate to high anticancer activity against human breast carcinoma cell lines, indicating the potential utility of these compounds in cancer research (Abdelhamid et al., 2016).
Structural and Mechanistic Insights
The structural features and mechanistic insights into the synthesis and rearrangement of triazolopyrimidines and related derivatives have been detailed in several studies. For instance, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction provides valuable information on the synthetic pathways and potential applications of these compounds (Lashmanova et al., 2019). These insights are crucial for the development of novel compounds with specific biological activities.
Novel Synthetic Approaches
Innovative synthetic approaches to triazolopyrimidine derivatives have been developed, offering new pathways for the creation of compounds with potential therapeutic applications. For example, the synthesis of 1,2,4-Triazol-3-ylmethyl-, 1,3,4-Oxa-, and -Thiadiazol-2-ylmethyl-1H-[1,2,3]-triazolo[4,5-d]pyrimidinediones highlights the versatility of synthetic methods for constructing complex molecules with biological relevance (El-Essawy et al., 2007).
properties
IUPAC Name |
3-(2-methoxyphenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O3/c1-13-6-5-7-14(10-13)19-23-17(31-25-19)11-27-12-22-20-18(21(27)29)24-26-28(20)15-8-3-4-9-16(15)30-2/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSSEZSPDZJHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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